3-Pyridin-3-ylmethyl-piperazin-2-one

Description

BenchChem offers high-quality 3-Pyridin-3-ylmethyl-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-3-ylmethyl-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethyl)piperazin-2-one |

InChI |

InChI=1S/C10H13N3O/c14-10-9(12-4-5-13-10)6-8-2-1-3-11-7-8/h1-3,7,9,12H,4-6H2,(H,13,14) |

InChI Key |

DFOFKQXSEYYOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

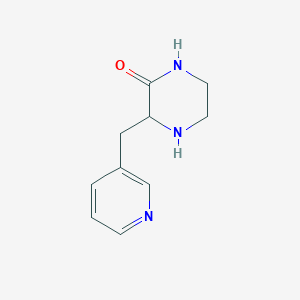

3-Pyridin-3-ylmethyl-piperazin-2-one chemical structure

An In-Depth Technical Guide to 3-Pyridin-3-ylmethyl-piperazin-2-one

Authored by: A Senior Application Scientist

Foreword

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant interest. The piperazin-2-one core, a versatile heterocycle, has been the foundation for numerous therapeutic agents due to its unique conformational properties and ability to engage in various biological interactions.[1][2] Similarly, the pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, contributing to target binding, solubility, and metabolic stability.[3][4] This guide provides a comprehensive technical overview of a molecule that marries these two important pharmacophores: 3-Pyridin-3-ylmethyl-piperazin-2-one. While specific literature on this exact molecule is sparse, this document will leverage established principles of organic synthesis, spectroscopic analysis, and the known pharmacology of related compounds to present a detailed profile for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The fundamental architecture of 3-Pyridin-3-ylmethyl-piperazin-2-one combines a piperazin-2-one ring with a pyridin-3-ylmethyl substituent at the 3-position.

-

IUPAC Name: 3-(pyridin-3-ylmethyl)piperazin-2-one

-

Molecular Formula: C₁₀H₁₃N₃O

-

Molecular Weight: 191.23 g/mol

Structural Representation:

Caption: 2D structure of 3-(pyridin-3-ylmethyl)piperazin-2-one.

Proposed Synthetic Pathway

The synthesis of 3-substituted piperazin-2-ones can be achieved through various methodologies.[1][5][6][7] A plausible and efficient route for the synthesis of 3-Pyridin-3-ylmethyl-piperazin-2-one would involve the cyclization of a suitably substituted diamine with an alpha-haloacetyl species, or a related strategy. A robust approach would be the reaction of N-(2-aminoethyl)-3-(pyridin-3-yl)alaninamide, which can be synthesized from 3-(pyridin-3-yl)alanine.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of N-(2-aminoethyl)-2-bromo-3-(pyridin-3-yl)propanamide

-

To a solution of 3-(pyridin-3-yl)alanine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add bromoacetyl bromide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-(pyridin-3-yl)propanoyl bromide.

-

Dissolve the crude product in DCM and add it dropwise to a solution of ethylenediamine (2 equivalents) in DCM at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-aminoethyl)-2-bromo-3-(pyridin-3-yl)propanamide.

Step 2: Intramolecular Cyclization to 3-Pyridin-3-ylmethyl-piperazin-2-one

-

Dissolve the crude product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-Pyridin-3-ylmethyl-piperazin-2-one.

Caption: Proposed two-step synthetic workflow.

Predicted Spectroscopic and Physicochemical Properties

While experimental data for the title compound is not available, its spectroscopic and physicochemical properties can be reliably predicted based on its constituent functional groups.

Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 8.5-8.6 (m, 2H, Py-H), δ 7.6-7.7 (m, 1H, Py-H), δ 7.2-7.3 (m, 1H, Py-H), δ 6.5-7.0 (br s, 1H, NH), δ 3.5-3.6 (m, 1H, CH), δ 3.2-3.4 (m, 2H, CH₂), δ 2.8-3.1 (m, 4H, CH₂, CH₂) | Protons on the pyridine ring will appear in the aromatic region. The piperazinone ring protons and the methylene bridge protons will be in the aliphatic region. The amide NH proton will be a broad singlet. |

| ¹³C NMR | δ 170-175 (C=O), δ 148-150 (Py-C), δ 135-140 (Py-C), δ 123-125 (Py-C), δ 55-60 (CH), δ 40-50 (CH₂), δ 35-40 (CH₂) | The carbonyl carbon will be the most downfield signal. Pyridine carbons will be in the aromatic region, and the aliphatic carbons of the piperazinone and methylene bridge will be upfield. |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1650-1680 (Amide C=O stretch), 1580-1600 (C=C and C=N stretch) | Characteristic stretching frequencies for the amide, amine, aromatic, and aliphatic C-H bonds are expected. |

| Mass Spec (EI) | m/z 191 (M⁺), 107, 92 | The molecular ion peak is expected at 191. Common fragmentation patterns would involve cleavage of the pyridin-3-ylmethyl group and fragmentation of the piperazinone ring. |

Physicochemical Properties

| Property | Predicted Value |

| LogP | -0.5 to 0.5 |

| pKa | 5.0-6.0 (pyridine N), 8.0-9.0 (piperazine N) |

| Solubility | Soluble in polar organic solvents and aqueous acids. |

Potential Biological and Pharmacological Relevance

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[8][9][10][11] Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[8] Furthermore, piperazinone-containing compounds have demonstrated potential as cytotoxic agents in cancer research.[12][13]

The inclusion of the pyridin-3-yl group, a bioisostere of a phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Pyridine-containing compounds have shown a wide range of biological activities, including antibacterial and anticancer effects.[3][4]

Given this background, 3-Pyridin-3-ylmethyl-piperazin-2-one is a promising candidate for investigation in several therapeutic areas:

-

Neuropharmacology: The compound could be screened for activity at various CNS receptors, with potential applications as an antidepressant, anxiolytic, or antipsychotic agent.

-

Oncology: It could be evaluated for cytotoxic activity against various cancer cell lines.

-

Antibacterial Research: The compound could be tested for its ability to inhibit the growth of various bacterial strains.

Hypothetical Mechanism of Action: Interaction with a G-Protein Coupled Receptor (GPCR)

A plausible mechanism of action for a compound like 3-Pyridin-3-ylmethyl-piperazin-2-one in the CNS could involve its binding to a GPCR, such as a serotonin or dopamine receptor. This interaction could trigger a downstream signaling cascade, leading to a physiological response.

Caption: Hypothetical GPCR signaling pathway.

Future Research Directions

This technical guide provides a foundational understanding of 3-Pyridin-3-ylmethyl-piperazin-2-one based on established chemical principles and data from related compounds. To fully elucidate the properties and potential of this molecule, the following future research is recommended:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be carried out to obtain the pure compound. Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) should be performed to confirm its structure.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including CNS receptors, various cancer cell lines, and bacterial strains.

-

Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a library of analogs should be synthesized to explore the SAR and optimize the lead compound.

-

In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety.

-

Mechanism of Action Studies: Detailed experiments should be conducted to determine the precise molecular mechanism by which the compound exerts its biological effects.

References

-

Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade. Chemical Communications (RSC Publishing). Available at: [Link]

- US Patent 4,240,961A. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. Available at: [Link]

- Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science. Available at: [Link]

-

(3R)-3-methylpiperazin-2-one. PubChem. Available at: [Link]

- Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan.

- Vasconcellos, F. A., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology.

-

Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at: [Link]

-

Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. PMC. Available at: [Link]

- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

-

Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available at: [Link]

-

Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PMC. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cyclization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The 3-Substituted Piperazin-2-one Scaffold

Content Type: In-depth Technical Reference Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary: A Privileged Peptidomimetic

The 3-substituted piperazin-2-one scaffold represents a cornerstone in modern medicinal chemistry, functioning as a conformationally constrained surrogate for dipeptide sequences (specifically the Xaa-Gly or Gly-Xaa motif). Unlike the fully saturated piperazine ring, the introduction of the C2-carbonyl group creates a lactam functionality, imparting unique electronic properties, reducing basicity, and introducing planar constraints that mimic the peptide bond geometry.

This guide dissects the scaffold's utility, detailing its structural dynamics, a validated enantioselective synthesis protocol, and its application in optimizing ADME profiles for drug candidates.

Structural & Conformational Dynamics

Understanding the 3D architecture of the piperazin-2-one ring is critical for rational drug design. Unlike the flexible chair-chair interconversion of cyclohexane or piperazine, the piperazin-2-one ring is semi-rigid due to the amide bond.

The "Flattened" Chair

The amide bond (N1–C2=O) possesses significant double-bond character due to resonance. This forces the atoms C6–N1–C2–C3 to lie in a distinct plane, distorting the classic chair conformation into a "flattened" or "sofa" geometry.

-

Constraint: The

hybridization at N1 and C2 removes torsional freedom. -

Vector Positioning: Substituents at the C3 position (derived from the

-carbon of the starting amino acid) are projected in a defined vector. In the preferred conformer, the C3-substituent typically adopts a pseudo-equatorial orientation to minimize 1,3-allylic strain ( -

Chirality: The C3 stereocenter is configurationally stable, unlike the easily epimerizable

-position of linear peptides, provided the N4 amine is not harshly alkylated under basic conditions.

Graphviz Visualization: Conformational Logic

The following diagram illustrates the structural hierarchy and forces governing the scaffold's stability.[1]

Figure 1: Structural dissection of the piperazin-2-one ring, highlighting the planar amide constraint and the preferred orientation of the C3-substituent.

Validated Synthetic Protocol: The "Chiral Pool" Route

While various methods exist (e.g., Ugi multicomponent reactions), the most robust route for generating enantiomerically pure 3-substituted analogs is the Reductive Amination–Cyclization sequence starting from amino acid methyl esters. This method preserves the chiral integrity of the starting material.

Experimental Workflow

Objective: Synthesis of (S)-3-benzylpiperazin-2-one (Phe-Gly mimetic). Starting Materials: L-Phenylalanine methyl ester hydrochloride, N-Boc-2-aminoacetaldehyde (or N-Boc-glycinal).

Step-by-Step Methodology:

-

Free Base Formation:

-

Suspend L-Phenylalanine methyl ester HCl (10 mmol) in DCM (50 mL).

-

Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 min.

-

Separate organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.

-

-

Reductive Amination (The Key Step):

-

Dissolve the free amine (10 mmol) and N-Boc-2-aminoacetaldehyde (10 mmol) in anhydrous 1,2-dichloroethane (DCE) or MeOH.

-

Critical Insight: Add catalytic acetic acid (1-2 drops) to activate the imine formation. Stir for 30 min at room temperature.

-

Cool to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.

-

Causality: NaBH(OAc)₃ is used over NaBH₄ because it is milder and selectively reduces the imine without touching the ester or amide functionalities.

-

Stir overnight at room temperature. Quench with saturated NaHCO₃. Extract with DCM.

-

-

Deprotection & Cyclization (One-Pot):

-

Dissolve the crude intermediate (N-Boc-diamine ester) in DCM (20 mL).

-

Add TFA (5 mL) to remove the Boc group. Stir for 2 hours.

-

Concentrate to remove excess TFA.

-

Cyclization: Redissolve the residue in MeOH (50 mL). Add Et₃N (30 mmol) to neutralize the ammonium salt and promote nucleophilic attack of the primary amine onto the methyl ester.

-

Reflux for 4–12 hours. The formation of the stable 6-membered lactam drives the reaction to completion.

-

-

Purification:

-

Concentrate solvent.[2] Purify via flash column chromatography (EtOAc/MeOH gradient).

-

Synthesis Logic Diagram

Figure 2: The "Chiral Pool" synthesis route. This pathway minimizes racemization by avoiding activation of the chiral alpha-carbon.

Medicinal Chemistry Profiling

The piperazin-2-one scaffold offers distinct advantages over peptides and simple piperazines.

Physicochemical Properties Comparison

The table below contrasts the scaffold with its structural relatives.

| Property | Piperazine | Piperazin-2-one | 2,5-Diketopiperazine |

| Basicity (pKa) | ~9.8 (N1), ~5.4 (N4) | ~8.5 (N4) , Neutral (N1) | Neutral (Both N) |

| H-Bond Donors | 2 (NH) | 2 (Amide NH + Amine NH) | 2 (Amide NH) |

| H-Bond Acceptors | 2 (N) | 2 (N + C=O) | 4 (2x C=O) |

| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | Low to Moderate |

| Metabolic Stability | Moderate (N-oxidation) | High (Lactam stable) | Very High |

| Peptidomimetic? | No | Yes (Dipeptide) | Yes (Constrained) |

ADME & Design Insights

-

Solubility: The N4-amine remains basic (pKa ~8.5), allowing for salt formation (e.g., HCl, mesylate), which significantly enhances aqueous solubility compared to fully neutral lactams.

-

Permeability: The loss of one basic center (relative to piperazine) reduces the desolvation penalty, often improving passive membrane permeability.

-

Metabolic Soft Spots: The C3 position is generally stable. However, the unsubstituted C5/C6 positions can be sites of CYP450-mediated oxidation. Blocking these sites (e.g., with gem-dimethyl groups) can extend half-life.

References

-

Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Link

-

BenchChem Technical Division. (2025). (S)-3-Methylpiperazin-2-one Product Monograph. BenchChem. Link

-

Teixidó, M., et al. (2007). Solid-Phase Synthesis of Piperazin-2-one Peptidomimetics. Journal of Combinatorial Chemistry. Link

-

Romanelli, M.N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link

Sources

Engineering Pyridine-Substituted Piperazinone Derivatives: A Technical Guide to Synthesis, Mechanistic Action, and Drug Development

Executive Summary

The integration of pyridine and piperazinone scaffolds represents a sophisticated approach in modern medicinal chemistry. Pyridine, a ubiquitous electron-deficient heterocycle, offers excellent hydrogen-bonding capabilities and metabolic stability. Piperazinone, a conformationally restricted analog of piperazine, introduces a carbonyl group that acts as an additional hydrogen bond acceptor while modulating the basicity of the adjacent nitrogen. This whitepaper provides an in-depth technical analysis of pyridine-substituted piperazinone derivatives, exploring their bioisosteric rationale, mechanistic pathways, and self-validating synthetic protocols.

Pharmacological Rationale: The Pyridine-Piperazinone Pharmacophore

The coupling of pharmacologically privileged scaffolds is a proven strategy for generating hybrid molecules with amplified biological activity[1]. The pyridine-piperazinone axis has demonstrated profound efficacy across multiple therapeutic domains:

-

Oncology (Farnesyltransferase Inhibition): Bioisosteric replacement of the imidazole ring in traditional Farnesyltransferase Inhibitors (FTIs) with pyridine or piperazinone derivatives significantly alters the pharmacokinetic profile. While imidazole substitution with pyridine can sometimes decrease direct FTase inhibitory activity, it paradoxically enhances overall cytotoxicity against cancer cells. This suggests the activation of secondary apoptotic mechanisms independent of Ras mutation status[2].

-

Coagulation (Factor Xa Inhibition): 1-arylsulfonyl-3-piperazinone derivatives incorporating a 4-(piperidino)pyridine group exhibit potent and highly selective inhibition of Factor Xa (

), outperforming their affinity for related proteases like thrombin and trypsin[3]. -

Antimicrobial (Urease Inhibition): Pyridylpiperazine hybrids have emerged as potent urease inhibitors, essential for treating pathogen-induced gastric infections, demonstrating

values significantly lower than standard reference drugs like thiourea[1].

Mechanistic Pathways & Target Engagement

The biological efficacy of these derivatives is heavily dependent on their ability to disrupt specific signaling or enzymatic cascades. In oncology, the primary target is often the Ras-Farnesyltransferase pathway. Farnesyltransferase (FTase) catalyzes the addition of a farnesyl isoprenoid to the C-terminus of Ras proteins, a modification critical for Ras membrane localization and subsequent downstream signaling.

Ras-Farnesyltransferase signaling pathway and inhibition by piperazinone derivatives.

By blocking FTase, pyridine-piperazinone derivatives prevent the membrane anchoring of Ras, thereby arresting the malignant proliferation cascade[2].

Synthetic Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow self-validating systems—where each phase contains internal controls to verify causality and structural fidelity before progression.

Self-validating experimental workflow for the synthesis and screening of piperazinones.

Protocol 1: Cascade Double Nucleophilic Substitution for Piperazinones

This protocol leverages a palladium-catalyzed cascade reaction to construct the piperazinone core. The causality behind using a cascade process is to maximize atom economy and allow the formation of three bonds in a single pot, making it highly suitable for combinatorial synthesis[4].

Step-by-Step Methodology:

-

Reagent Preparation: In an inert atmosphere (Argon), combine chloroallenyl amide (0.1 mmol), primary amine (0.3 mmol), and aryl iodide (0.12 mmol) in anhydrous acetonitrile. Causality: Anhydrous conditions prevent the premature hydrolysis of the chloroallenyl amide.

-

Catalyst Activation: Add

(0.01 mmol), -

Thermal Reaction: Heat the mixture to 85–90 °C for 16 hours.

-

Self-Validation Checkpoint 1 (Reaction Completion): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the aryl iodide spot validates the complete consumption of the limiting reagent.

-

Purification & Validation: Filter the mixture through Celite, concentrate under reduced pressure, and purify via silica gel column chromatography.

-

Self-Validation Checkpoint 2 (Structural Integrity): Confirm the product using

NMR and

Protocol 2: SNAr Synthesis of Pyridylpiperazines

Nucleophilic Aromatic Substitution (

Step-by-Step Methodology:

-

Electrophile Selection: Utilize a pyridine derivative with an electron-withdrawing group (e.g., 2-chloro-3-nitropyridine). Causality: The nitro group at the 3-position withdraws electron density from the 2-position, creating a highly electrophilic center that facilitates nucleophilic attack by the piperazine nitrogen[1].

-

Nucleophilic Attack: Reflux the substituted pyridine with excess piperazine in acetonitrile for 12 hours.

-

Self-Validation Checkpoint 1 (Acid Scavenging): If coupling with a secondary amide later, introduce potassium carbonate (

). The effervescence of -

Isolation: Extract with dichloromethane, wash with brine, and dry over anhydrous

. Evaporate to yield the pyridylpiperazine intermediate[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The biological validation of these synthesized derivatives requires rigorous benchmarking against established clinical standards. The table below summarizes the quantitative data derived from recent literature, highlighting the diverse target affinity of the pyridine-piperazinone and related scaffolds.

| Compound Designation | Structural Modification | Primary Target / Cell Line | Efficacy ( | Reference |

| Compound 5b | Pyridylpiperazine Hybrid | Urease Enzyme | [1] | |

| Compound 7e | Pyridylpiperazine Hybrid | Urease Enzyme | [1] | |

| M55113 (30a) | 1-arylsulfonyl-3-piperazinone with 4-(piperidino)pyridine | Factor Xa (Coagulation) | [3] | |

| Compound 7g | Piperazinone with Guanidine Bioisostere | HT-29 (Colon Cancer) | Superior to Doxorubicin | [2] |

Data Interpretation: The introduction of the 4-(piperidino)pyridine group in M55113 results in nanomolar affinity for Factor Xa, driven by the basic pyridine nitrogen interacting with the S4 pocket of the enzyme[3]. Similarly, the piperazinone derivative 7g demonstrated higher cytotoxicity than the standard chemotherapeutic doxorubicin, validating the hypothesis that bioisosteric rearrangement around the piperazinone core can unlock potent anticancer mechanisms beyond standard FTase inhibition[2].

Conclusion

The pyridine-substituted piperazinone scaffold is a highly versatile pharmacophore. By employing logical, self-validating synthetic protocols such as cascade double nucleophilic substitution and

References

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin / PubMed Central (PMC).[Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry / PubMed Central (PMC).[Link]

-

Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry / PubMed.[Link]

Sources

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

3-Pyridin-3-ylmethyl-piperazin-2-one CAS number search

An In-Depth Technical Guide to 3-Pyridin-3-ylmethyl-piperazin-2-one

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

3-Pyridin-3-ylmethyl-piperazin-2-one is a privileged heterocyclic scaffold belonging to the class of 3-substituted piperazin-2-ones. Structurally, it consists of a six-membered lactam (piperazin-2-one) ring substituted at the C3 position with a (pyridin-3-yl)methyl moiety. This specific architecture serves as a constrained peptidomimetic, often functioning as a bioisostere for phenylalanine or histidine residues in structure-based drug design.

Unlike its N-substituted isomers (e.g., 1-pyridin-3-ylmethyl-piperazin-2-one), the C3-substituted variant introduces chirality and defined spatial orientation of the pyridine ring, making it critical for targeting specific binding pockets in kinases (e.g., PARP, VEGFR) and GPCRs.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 3-(Pyridin-3-ylmethyl)piperazin-2-one |

| Stereoisomer (S) | (S)-3-(Pyridin-3-ylmethyl)piperazin-2-one |

| CAS Number (S-isomer) | 1240586-39-3 |

| CAS Number (Racemic) | Not widely indexed; often synthesized de novo |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 3-(pyridin-3-ylmethyl)piperazin-2-one |

| SMILES | O=C1NCCNC1Cc2cccnc2 |

| Key Functional Groups | Lactam (Amide), Secondary Amine, Pyridine (Basic Nitrogen) |

PART 2: TECHNICAL DEEP DIVE & APPLICATIONS

Structural Significance in Drug Design

The 3-substituted piperazin-2-one core acts as a "conformationally constrained" amino acid surrogate.

-

Peptidomimesis: The lactam ring restricts the rotation of the backbone, mimicking the

-turn secondary structure of peptides. -

Pharmacophore Positioning: The C3-substitution vectors the pyridine ring (a common H-bond acceptor and

-stacking element) into a precise region of the active site, distinct from the flexible N-alkylated analogs. -

Solubility & Basicity: The pyridine nitrogen (

) and the secondary piperazine amine (

Therapeutic Context

-

PARP Inhibitors: Analogous scaffolds are found in Poly(ADP-ribose) polymerase inhibitors, where the lactam mimics the nicotinamide moiety of NAD+.

-

Factor Xa Inhibitors: The piperazinone ring serves as a neutral linker that orients the aromatic S1 and S4 binding elements.

-

GPCR Antagonists: Used in the design of antagonists for chemokine receptors (e.g., CCR5), utilizing the basic nitrogen for ionic interactions with aspartate/glutamate residues in the receptor transmembrane domain.

PART 3: EXPERIMENTAL PROTOCOLS (SYNTHESIS)

Directive: The synthesis of C3-substituted piperazin-2-ones is synthetically more demanding than N-substituted variants. The following protocol describes a robust route starting from the chiral amino acid, preserving stereochemistry where applicable.

Methodology: The "Amino Acid-Diamine" Cyclization Route

This protocol utilizes (S)-3-(3-Pyridyl)alanine as the chiral pool precursor.

Reagents Required:

-

(S)-3-(3-Pyridyl)alanine methyl ester dihydrochloride

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethylenediamine (excess) or Ammonia/Methanol

-

Solvents: Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Workflow

Step 1: N-Acylation (Formation of the Linear Precursor)

-

Suspend (S)-3-(3-Pyridyl)alanine methyl ester (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

-

Cool to 0°C and add TEA (3.0 eq) to liberate the free base.

-

Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes.

-

Stir at room temperature for 4 hours. Monitor by TLC/LCMS for the formation of Methyl 2-(2-chloroacetamido)-3-(pyridin-3-yl)propanoate.

-

Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Cyclization (Ring Closure) Note: Direct reaction with ammonia often yields the diketopiperazine (piperazine-2,5-dione). To obtain the piperazin-2-one (mono-keto), a selective reduction or a diamine-based route is preferred. However, a common alternative for the mono-keto scaffold is the Reductive Alkylation-Cyclization strategy.

Alternative Robust Protocol (Reductive Amination Strategy)

-

Precursor: Start with N-Boc-(S)-3-(3-Pyridyl)alaninal (Aldehyde form).

-

Reductive Amination: React the aldehyde with Glycine methyl ester in the presence of NaBH(OAc)₃ in DCE.

-

Result: Methyl 2-((2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propyl)amino)acetate.

-

-

Deprotection & Cyclization:

-

Treat with TFA/DCM (1:1) to remove the Boc group.[1]

-

Neutralize with TEA and heat in refluxing MeOH or Toluene. The free amine attacks the ester carbonyl to close the piperazin-2-one ring.

-

PART 4: VISUALIZATION (Graphviz)

Figure 1: Retrosynthetic Analysis & Workflow

This diagram illustrates the logical disconnection of the target molecule and the forward synthesis decision tree.

Caption: Figure 1. Retrosynthetic logic and forward synthesis pathway for the C3-substituted piperazin-2-one scaffold via reductive amination.

Figure 2: Pharmacophore Interaction Map

Visualizing how this molecule interacts within a theoretical binding pocket.

Caption: Figure 2. Pharmacophore mapping demonstrating potential binding modes of the scaffold in a protein active site.

PART 5: REFERENCES

-

Chamakuri, S., et al. (2022).[2] "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Molecules, 27(11), 3419.[3] Retrieved from [Link]

-

Young, D. W., et al. (2018).[3] "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." Journal of Organic Chemistry, 83(19), 11777-11793.[4] Retrieved from [Link]

-

PubChem. Compound Summary: Piperazin-2-one Derivatives. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Heterocyclic Building Blocks for Medicinal Chemistry

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of modern medicinal chemistry.[1][2][3] Their prevalence is remarkable, with over 85% of all biologically active chemical entities containing a heterocyclic ring.[4] This dominance is not coincidental; the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are critical for biological activity.[2] These properties include the modulation of lipophilicity, polarity, hydrogen bonding capacity, and metabolic stability, all of which are essential for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME/Tox) profiles of drug candidates.[4]

The structural diversity of heterocyclic scaffolds is immense, ranging from simple five- and six-membered rings to complex fused and polycyclic systems.[2] This versatility allows medicinal chemists to fine-tune the three-dimensional structure of a molecule, enhancing its binding affinity and selectivity for a specific biological target.[2][5] Consequently, heterocyclic moieties are found in a vast array of approved drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][6]

Recent advancements in synthetic methodologies have further fueled the exploration of novel heterocyclic building blocks.[7] Techniques such as C-H activation, photoredox chemistry, and multi-component reactions are enabling the rapid and efficient synthesis of previously inaccessible and structurally diverse heterocyclic compounds.[7][8] This guide will delve into the core principles of utilizing these novel building blocks in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of their design, synthesis, and application.

Part 1: The Strategic Value of Novel Heterocyclic Scaffolds

The introduction of novel heterocyclic building blocks into a drug discovery program offers several strategic advantages. These scaffolds can serve as "privileged structures," frameworks that are capable of binding to multiple biological targets with high affinity. This section will explore the key principles that underpin the strategic selection and design of these vital molecular components.

Bioisosterism: A Powerful Tool for Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in medicinal chemistry.[9][10] Heterocyclic rings are frequently employed as bioisosteres for other functional groups or even other aromatic or heterocyclic rings.[11] This approach can be used to:

-

Enhance Potency and Selectivity: Subtle changes in the electronic distribution and hydrogen bonding capabilities of a heterocyclic ring can significantly impact its interaction with a biological target.[11] Replacing a phenyl ring with a pyridine or pyrimidine ring, for instance, can introduce hydrogen bond acceptors and alter the molecule's electrostatic potential, leading to improved binding.

-

Modulate Physicochemical Properties: The choice of a heterocyclic ring can have a profound effect on a molecule's solubility, lipophilicity, and metabolic stability.[4] For example, introducing nitrogen atoms can increase polarity and aqueous solubility, while also providing sites for metabolism.

-

Overcome Formulation and Toxicity Issues: Bioisosteric replacement can be used to address liabilities in a lead compound. Replacing a toxic or metabolically unstable functional group with a suitable heterocyclic ring can lead to a safer and more effective drug candidate.[12]

| Functional Group | Common Heterocyclic Bioisosteres | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Improve oral bioavailability, reduce acidity.[11] |

| Amide | 1,2,4-Triazole, 1,3,4-Oxadiazole, Imidazole | Enhance metabolic stability, mimic hydrogen bonding.[9] |

| Phenyl Ring | Pyridine, Pyrimidine, Thiophene | Modulate electronics, introduce H-bond acceptors, alter metabolism.[13] |

| Thioether | Furan, Thiophene | Improve metabolic stability, alter lipophilicity. |

Accessing Three-Dimensional Chemical Space

Historically, many drug discovery efforts have focused on relatively flat, aromatic molecules. However, there is a growing recognition of the importance of three-dimensional (3D) molecular shape for achieving high potency and selectivity. Non-aromatic heterocycles, such as piperidine, piperazine, and morpholine, are excellent building blocks for introducing 3D complexity into drug candidates.[2] This can lead to:

-

Improved Target Engagement: The conformational flexibility of saturated and partially saturated heterocycles allows them to adopt optimal geometries for binding to the complex surfaces of protein targets.[2]

-

Enhanced Physicochemical Properties: The introduction of sp3-rich centers generally leads to increased solubility and improved metabolic stability compared to their planar aromatic counterparts.[2]

-

Novel Intellectual Property: Exploring novel 3D heterocyclic scaffolds can open up new areas of chemical space, providing opportunities for securing intellectual property.

Part 2: Innovative Synthetic Methodologies for Novel Heterocycles

The ability to efficiently synthesize a wide variety of functionalized heterocyclic compounds is critical for modern drug discovery.[7] Recent years have seen a surge in the development of innovative synthetic methods that are transforming the way medicinal chemists approach the construction of these vital building blocks.

C-H Activation: A Paradigm Shift in Heterocycle Functionalization

Traditional methods for functionalizing heterocycles often rely on pre-functionalized starting materials. C-H activation, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offers a more atom-economical and efficient alternative.[7][8] This powerful technology allows for the late-stage functionalization of complex molecules, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild reaction conditions.[7][8] This technology has proven to be particularly valuable for the synthesis of novel heterocyclic compounds, allowing for the formation of challenging bonds that are not easily accessible through traditional thermal methods.

Multi-Component Reactions: A Strategy for Complexity Generation

Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a complex product.[3] MCRs are highly convergent and atom-economical, making them an attractive strategy for the rapid synthesis of diverse libraries of heterocyclic compounds.

Experimental Protocol: One-Pot Synthesis of Functionalized Pyrazoles via a [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 3-(furan-2-yl)pyrazoles, a class of heterocycles with known pharmacological activities, using a [3+2] cycloaddition reaction.[14]

Materials:

-

2-Ethynylfuran

-

Substituted aldoxime

-

Triethylamine (Et3N)

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

-

Appropriate organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Water

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aldoxime (1.1 equivalents) and 2-ethynylfuran (1.0 equivalent) in the chosen organic solvent.[14]

-

Add triethylamine (1.2 equivalents) to the solution.[14]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of NCS in the organic solvent or an aqueous solution of sodium hypochlorite dropwise with vigorous stirring.[14]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with the organic solvent.[14]

-

Combine the organic layers and wash with water and then brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(furan-2-yl)pyrazole.

Part 3: Application of Novel Heterocyclic Building Blocks in Drug Discovery Case Studies

The true value of novel heterocyclic building blocks is demonstrated by their successful application in the development of new therapeutic agents. This section will highlight case studies of recently approved drugs that feature innovative heterocyclic cores.

Fused Heterocycles in Oncology: The Rise of Kinase Inhibitors

Many recently approved anticancer drugs are kinase inhibitors, and a significant number of these feature fused heterocyclic scaffolds.[13][15] These scaffolds can mimic the purine ring of ATP, the natural substrate for kinases, allowing them to bind to the enzyme's active site with high affinity. For example, Umbralisib, a pyrazolo[3,4-d]pyrimidine derivative, is a recently approved anticancer agent.[13]

Novel Spirocyclic and Bridged Heterocycles in Antiviral Therapy

The development of antiviral drugs has also benefited from the exploration of novel heterocyclic architectures. Lenacapavir, an anti-HIV agent, contains a unique and complex diazatricyclo[4.3.0.02,4]nona-1(6),8-diene derivative.[13] Cabotegravir, another anti-HIV drug, features a diazatricyclo[7.4.0.03,7]trideca-9,12-diene moiety.[13] These complex, three-dimensional structures are crucial for their mechanism of action.

Diagram: Generalized Kinase Inhibition by a Fused Heterocyclic Scaffold

Caption: Competitive binding of a fused heterocyclic inhibitor to the ATP binding pocket of a kinase.

Conclusion: The Future is Heterocyclic

Heterocyclic compounds will undoubtedly continue to be a dominant feature of the drug discovery landscape.[1][2] The ongoing development of innovative synthetic methodologies is providing medicinal chemists with an ever-expanding toolkit for the creation of novel and diverse heterocyclic building blocks.[7][8] The strategic application of these scaffolds, guided by the principles of bioisosterism and the pursuit of three-dimensional chemical space, will be crucial for the development of the next generation of safe and effective medicines. The synergy between synthetic innovation, computational drug design, and a deep understanding of biological systems will continue to unlock the immense potential of heterocyclic chemistry in addressing unmet medical needs.[16]

References

- Vertex AI Search. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.

- World Journal of Advanced Research and Reviews. (2025, October 25). Role of Heterocycles in Drug Discovery: An Overview.

- MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- ResearchGate. (2025, October 5). (PDF)

- PMC - NIH. Heterocycles in Medicinal Chemistry.

- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.

- Fiveable. (2025, August 15). Bioisosterism | Medicinal Chemistry Class Notes.

- Research & Reviews: Journal of Medicinal and Organic chemistry. (2023, September 28). Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.

- RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery.

- Benchchem. Synthesis of Novel Heterocyclic Scaffolds from 2-Ethynylfuran: Application Notes and Protocols for Drug Discovery.

- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.

- Taylor & Francis. (2025, October 23). Full article: Key heterocyclic moieties for the next five years of drug discovery and development.

- DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLIC

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).

- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- PubMed. (2026, January 7).

- PMC - NIH. (2026, February 14). Heterocycles in Medicinal Chemistry III.

- The Use of Bioisosterism in Drug Design and Molecular Modific

- PMC. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect.

- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025, December 23).

- ResearchGate. Selected examples of FDA approved drugs with a heterocyclic ring structure and their pharmacological activities.

- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19).

- Der Pharma Chemica. (2025, October 28).

- AiFChem. (2025, September 24).

Sources

- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. mdpi.com [mdpi.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 9. drughunter.com [drughunter.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterocycles in Medicinal Chemistry III - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Pyridin-3-ylmethyl-piperazin-2-one vs (R)-isomer

Chiral Scaffolds in Rational Drug Design: A Technical Guide to (S)- vs (R)-3-(Pyridin-3-ylmethyl)piperazin-2-one

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical identity. The piperazin-2-one scaffold serves as a highly effective, conformationally restricted peptidomimetic, frequently deployed to mimic the β-turn of endogenous peptides. When substituted at the 3-position with a pyridin-3-ylmethyl group, this scaffold becomes a versatile chiral building block. The pyridine ring provides a basic nitrogen capable of acting as a hydrogen bond acceptor and participating in

As a Senior Application Scientist, I have structured this guide to explore the comparative utility, physicochemical profiling, and stereocontrolled synthetic methodologies of the (S)- and (R)-isomers of 3-(pyridin-3-ylmethyl)piperazin-2-one.

Physicochemical Profiling & Isomeric Comparison

Before integrating these building blocks into a drug discovery pipeline, it is essential to establish their baseline physicochemical properties. Both isomers share identical scalar properties but differ critically in their three-dimensional topology, which dictates their interaction with chiral biological targets[1].

Table 1: Quantitative Physicochemical Data

| Property | (S)-Isomer | (R)-Isomer |

| CAS Number | 1240586-39-3[1] | 1240583-35-0[2] |

| Molecular Formula | C₁₀H₁₃N₃O | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol |

| Topological Polar Surface Area (TPSA) | 54 Ų | 54 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 3 | 2 / 3 |

| Rotatable Bonds | 2 | 2 |

| Stereocenter Configuration | (3S) | (3R) |

Stereocontrolled Synthetic Methodologies

To maintain high enantiomeric purity, the synthesis relies on the "chiral pool" approach, utilizing enantiopure 3-pyridylalanine derivatives.

The Causality of Reagent Selection

The primary risk in synthesizing α-chiral lactams is the loss of stereochemical integrity (racemization). Direct N-alkylation of chiral amino esters often requires strong bases (e.g., NaH, K₂CO₃) which can abstract the relatively acidic α-proton, leading to enolization. To prevent this, we utilize reductive amination . By employing N-Boc-2-aminoacetaldehyde with sodium triacetoxyborohydride (NaBH(OAc)₃), we utilize a mild hydride source that selectively reduces the transient iminium ion at pH ~5, leaving the α-stereocenter completely unperturbed.

Step-by-Step Protocol: Synthesis of the (S)-Isomer

(To synthesize the (R)-isomer, simply substitute L-3-pyridylalanine with D-3-pyridylalanine).

-

Esterification: Suspend (S)-2-amino-3-(pyridin-3-yl)propanoic acid (L-3-pyridylalanine) in anhydrous methanol at 0°C. Dropwise add 1.2 equivalents of thionyl chloride (SOCl₂). Reflux for 4 hours. Causality: Activation of the carboxylic acid is required for the subsequent lactamization, and the methyl ester is a stable, easily handled intermediate.

-

Reductive Amination: Dissolve the resulting methyl ester hydrochloride in dichloromethane (DCM). Add 1.0 eq of N-Boc-2-aminoacetaldehyde, followed by 1.5 eq of NaBH(OAc)₃ and a catalytic amount of acetic acid. Stir at room temperature for 12 hours.

-

Deprotection & Cyclization (Lactamization): Isolate the intermediate and treat with 20% trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc protecting group. Concentrate under vacuum, redissolve in methanol, add triethylamine (TEA) until basic (pH > 8), and heat to 60°C for 6 hours. Causality: The free primary amine spontaneously attacks the methyl ester under basic, heated conditions, forming the thermodynamically stable 6-membered piperazin-2-one ring.

Divergent stereocontrolled synthetic workflow for (S)- and (R)-piperazin-2-one isomers.

Self-Validating Protocol: Enantiomeric Resolution (Chiral HPLC)

To ensure the synthetic protocol has not induced racemization, chiral High-Performance Liquid Chromatography (HPLC) is mandatory. This protocol is designed as a self-validating system .

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 μm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: Diethylamine (DEA) is critical; it suppresses peak tailing caused by secondary interactions between the basic pyridine/piperazine nitrogens and the acidic silanol groups on the stationary phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

The Self-Validation Step: Prior to analyzing the synthesized enantiomer, a deliberately racemized sample (or a 1:1 mixture of independently synthesized (S) and (R) isomers) must be injected. This establishes the baseline resolution factor (

Pharmacological Applications & Target Engagement

In the development of targeted therapies—such as cyclin-dependent kinase (CDK) inhibitors—piperazine and piperazin-2-one rings are frequently incorporated to enhance aqueous solubility and to act as vectors for solvent-exposed regions[3].

The stereocenter at the 3-position is not merely a structural variation; it acts as a critical three-dimensional vector. The (S)-configuration typically directs the pyridin-3-ylmethyl moiety into a favorable orientation for

Stereochemistry-dependent target engagement and pharmacological outcomes.

References

- Guidechem. "(S)-3-Pyridin-3-ylmethyl-piperazin-2-one CAS 1240586-39-3 WIKI". Guidechem.com.

- BidePharm. "(R)-3-(Pyridin-3-ylmethyl)piperazin-2-one CAS:1240583-35-0". Bidepharm.com.

- Novartis AG. "Pyrrolopyrimidine compounds and their uses" (US8415355B2).

Sources

Methodological & Application

Protocol for N-alkylation of piperazin-2-one scaffolds

Title: Advanced Methodologies for the Regioselective N-Alkylation of Piperazin-2-one Scaffolds

Executive Summary

Piperazin-2-ones are privileged pharmacophores ubiquitous in medicinal chemistry, frequently serving as peptidomimetics, kinase inhibitors, and constrained structural scaffolds in numerous FDA-approved therapeutics[1]. The functionalization of these scaffolds via N-alkylation is a critical pathway for tuning lipophilicity, target affinity, and pharmacokinetic profiles. However, the piperazin-2-one ring presents a distinct regioselectivity challenge: it contains both a highly nucleophilic secondary amine (N4) and an electronically deactivated lactam amide (N1). This application note delineates field-proven, self-validating protocols for the site-specific N-alkylation of piperazin-2-ones, bridging mechanistic theory with highly optimized experimental workflows.

Mechanistic Principles of Regioselectivity

The dichotomy in reactivity between the N1 and N4 positions dictates the strategic approach to alkylation:

-

N4 (Amine) Reactivity: The N4 nitrogen is sp³ hybridized, rendering its lone pair fully available for nucleophilic attack. It readily undergoes direct Sₙ2 alkylation with alkyl halides or reductive amination with aldehydes under mild basic or acidic conditions, respectively.

-

N1 (Amide) Reactivity: The N1 nitrogen is incorporated into a lactam ring. Its lone pair is delocalized into the adjacent carbonyl π-system via resonance, drastically reducing its nucleophilicity. Alkylation at N1 requires strong bases (e.g., NaH, KHMDS) to abstract the relatively acidic lactam proton (pKₐ ~15–17), generating a highly reactive ambient amidate anion. Consequently, to selectively alkylate N1, the inherently more reactive N4 position must be transiently masked using protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)[2].

Strategic Workflow for Site-Specific N-Alkylation

The following decision matrix and workflow dictate the correct reagent selection based on the target nitrogen atom.

Regioselective workflow for N1 and N4 alkylation of piperazin-2-one scaffolds.

Optimization of Reaction Parameters

Quantitative optimization of bases, solvents, and additives is essential for maximizing yield and preventing scaffold degradation. The table below summarizes the validated parameters for each transformation[3],[1].

| Target Site | Reagent/Electrophile | Base | Solvent | Additive | Temp | Expected Yield | Mechanistic Rationale |

| N4 (Amine) | Alkyl Bromide/Iodide | K₂CO₃ (2.0 eq) | MeCN | None | 60°C | 80–95% | Direct Sₙ2 attack by the nucleophilic sp³ amine. |

| N4 (Amine) | Alkyl Chloride | NaHCO₃ (2.0 eq) | MeOH / DMF | NaI (0.2 eq) | 80°C | 75–90% | Finkelstein halogen exchange accelerates Sₙ2 kinetics. |

| N4 (Amine) | Aldehyde / Ketone | NaBH(OAc)₃ | DCE | AcOH | 25°C | 70–85% | Reductive amination via iminium intermediate; prevents over-alkylation. |

| N1 (Amide) | Alkyl Halide | NaH (1.5 eq) | Anhydrous DMF | None | 0°C → 25°C | 60–80% | Strong base deprotonates lactam to amidate anion; requires N4-protection. |

Detailed Experimental Protocols

Protocol A: Regioselective N4-Alkylation via Halogen Exchange

Objective: Selective alkylation of the basic amine (N4) using a highly stable but less reactive alkyl chloride, utilizing an in situ Finkelstein reaction[1].

-

Free-basing and Activation: Dissolve the piperazin-2-one hydrochloride salt (1.0 eq) in anhydrous methanol (0.2 M concentration). Add NaHCO₃ (2.0 eq) to liberate the free base.

-

Causality: Neutralizing the hydrochloride salt is mandatory to restore the nucleophilicity of the N4 lone pair. Methanol is chosen to solubilize both the organic scaffold and the inorganic base[3].

-

-

Halogen Exchange: Add the alkyl chloride (1.0 eq) followed by catalytic sodium iodide (NaI, 0.2 eq).

-

Causality: Alkyl chlorides are notoriously sluggish in Sₙ2 reactions. NaI drives an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide. This lowers the required activation energy and minimizes thermal degradation of the scaffold[1].

-

-

Alkylation: Heat the reaction mixture to 80°C for 6 hours under a nitrogen atmosphere.

-

Workup & Isolation: Cool to room temperature and filter the precipitated inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and purify via flash column chromatography.

Self-Validation Checkpoint: The formation of the free base in Step 1 is validated by a shift in solubility; the initial suspension will clarify as the free base is generated. Upon addition of NaI, a transient color change (slight yellowing) confirms the active halogen exchange process.

Protocol B: Directed N1-Alkylation via Amide Deprotonation

Objective: Alkylation of the sterically hindered and electronically deactivated lactam nitrogen (N1) on an N4-protected scaffold.

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the N4-Boc-piperazin-2-one (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Causality: Anhydrous conditions are critical. Trace water will rapidly quench the strong base (NaH) required for the next step, halting the reaction.

-

-

Amidate Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0°C for 30 minutes.

-

Causality: The lactam N-H requires a strong base to form the nucleophilic amidate anion. Cooling to 0°C controls the exothermic deprotonation and prevents base-catalyzed degradation of the DMF solvent.

-

-

Electrophilic Addition: Add the desired alkyl halide (1.2 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

-

Quenching and Workup: Cool the mixture back to 0°C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely neutralizes unreacted NaH without causing the violent exothermic reaction associated with pure water.

-

-

Isolation: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).

Self-Validation Checkpoint: The deprotonation step is self-indicating. The evolution of hydrogen gas (visible bubbling) upon NaH addition serves as a direct visual confirmation of amidate formation. If bubbling does not occur, the DMF may be wet or the NaH has degraded to NaOH, necessitating immediate reagent replacement.

Analytical Characterization

To ensure the protocol operates as a self-validating system, TLC monitoring must be coupled with LC-MS and ¹H-NMR.

-

Regiochemical Assignment: In ¹H-NMR, N1-alkylation typically induces a distinct downfield shift of the adjacent C6 protons due to the proximity of the newly installed alkyl group and the anisotropic effect of the lactam carbonyl.

-

Mass Spectrometry: The N4-alkylated product will exhibit a distinct basic shift in retention time under low-pH reverse-phase LC-MS compared to the N1-alkylated product (which, if N4 is Boc-protected, remains highly lipophilic and neutral).

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI (Molecules). URL:[Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH PubMed Central. URL:[Link]

Sources

Using 3-Pyridin-3-ylmethyl-piperazin-2-one in library synthesis

[label="Piperazin-2-one Core | Rigidified Peptidomimetic Vector", fillcolor="#42

Caption: Orthogonal functionalization workflow exploiting the intrinsic pKa differences of the scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols have been designed for parallel library synthesis. They incorporate in-process controls (IPC) to ensure high fidelity across the library matrix without the need for intermediate purification.

Protocol A: Regioselective N4-Acylation (First Dimension)

Objective : To functionalize the N4 position while leaving the N1 lactam intact. Causality & Logic : Dichloromethane (DCM) is chosen as a non-polar, aprotic solvent to minimize solvolysis of the acid chloride. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Procedure :

-

Preparation : Dispense 3-Pyridin-3-ylmethyl-piperazin-2-one (0.1 mmol, 1.0 eq) into an 8 mL glass vial equipped with a magnetic stir bar.

-

Solvation : Add 2.0 mL of anhydrous DCM. Stir until complete dissolution.

-

Base Addition : Add DIPEA (0.25 mmol, 2.5 eq). Rationale: A slight excess ensures complete neutralization of the HCl generated, preventing protonation of the pyridine ring which could cause precipitation.

-

Electrophile Addition : Cool the vial to 0 °C. Slowly add the chosen acid chloride or sulfonyl chloride (0.11 mmol, 1.1 eq) dropwise. Rationale: Cooling controls the exothermic acylation, preventing potential ring-opening side reactions.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC) : Monitor via LC-MS. The N4-acylated product should appear as the dominant peak. The absence of a di-acylated mass confirms the orthogonality of the N1 lactam.

-

Workup : Quench with 1 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the N4-substituted intermediate.

Protocol B: N1-Alkylation of the N4-Capped Intermediate (Second Dimension)

Objective : To introduce a second point of diversity at the sterically hindered, electronically deactivated N1 position. Causality & Logic : Because the N1 nitrogen is an amide, it requires a strong base (Sodium Hydride, NaH) to form the nucleophilic amidate anion. Anhydrous Dimethylformamide (DMF) is the optimal solvent as it strongly solvates the resulting sodium cation, maximizing the reactivity of the amidate.

Step-by-Step Procedure :

-

Preparation : Dissolve the N4-substituted intermediate (0.1 mmol, 1.0 eq) from Protocol A in 1.5 mL of anhydrous DMF in a dry vial under an inert nitrogen atmosphere.

-

Deprotonation : Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 0.12 mmol, 1.2 eq) in one portion. Rationale: Hydrogen gas evolution serves as a visual confirmation of the deprotonation event. The nitrogen atmosphere prevents moisture from quenching the NaH.

-

Activation : Stir at 0 °C for 30 minutes to ensure complete formation of the amidate anion.

-

Alkylation : Add the alkyl halide (R-X, 0.12 mmol, 1.2 eq) dropwise.

-

Reaction : Heat the mixture to 60 °C for 4-6 hours. Rationale: The N1 position is sterically hindered by the adjacent carbonyl and the C3-pyridinylmethyl group; elevated temperature provides the necessary activation energy for the SN2 displacement.

-

Self-Validation (IPC) : Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the intermediate and the appearance of a higher Rf spot indicates successful alkylation (due to the loss of the polar N-H bond).

-

Workup : Carefully quench with 0.5 mL of cold water to destroy unreacted NaH. Dilute with 5 mL of Ethyl Acetate, wash with 5% aqueous LiCl (3 x 2 mL) to remove DMF, dry over Na2SO4, and concentrate.

Caption: Pharmacophore mapping of the fully functionalized piperazin-2-one scaffold for target engagement.

Conclusion

The 3-Pyridin-3-ylmethyl-piperazin-2-one scaffold represents a highly programmable vector for drug discovery. By understanding and exploiting the inherent pKa differences between its two nitrogen atoms, chemists can execute a robust, protecting-group-free orthogonal functionalization strategy. This approach rapidly generates high-quality, sp3-rich combinatorial libraries with built-in pharmacophoric relevance for a multitude of therapeutic targets.

References

-

Synthesis of Piperazin-2-ones | Thieme Chemistry | 1

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | ResearchGate |2

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents | PMC / NIH |3

-

Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction | The Journal of Organic Chemistry (ACS) | 4

-

Combinatorial Library Generation Utilizing the Piperazin-2-one Scaffold | Benchchem | 5

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Fmoc-1-carboxymethyl-piperazin-2-one | 738625-30-4 | Benchchem [benchchem.com]

Application Note: Reductive Amination Protocols for Piperazinone Derivatives

This Application Note is designed for medicinal chemists and process scientists targeting the N4-functionalization of piperazin-2-one scaffolds . It prioritizes high-fidelity protocols that minimize side reactions common to lactam-containing heterocycles.

Part 1: Strategic Overview & Mechanistic Logic

The piperazin-2-one scaffold is a "privileged structure" in drug discovery, serving as a conformationally constrained peptidomimetic.[1] Unlike standard secondary amines, the N4 nitrogen in piperazin-2-ones possesses distinct electronic properties. The C2-carbonyl group exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of N4 compared to a piperazine.

Consequently, standard alkylation (using alkyl halides) often leads to over-alkylation or requires harsh bases that can compromise the lactam integrity. Reductive amination is the superior approach, offering kinetic control and high chemoselectivity.

The Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your protocol based on the electrophile's steric profile and the stability of the iminium intermediate.

Caption: Decision tree for selecting the optimal reductive amination condition based on carbonyl reactivity.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and unhindered cyclic ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces iminium ions significantly faster than carbonyls. This allows for a "one-pot" setup where the amine and reducing agent coexist.[1][2][3]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Piperazinone Derivative | 1.0 eq | Nucleophile (Amine) |

| Aldehyde/Ketone | 1.1 – 1.2 eq | Electrophile |

| NaBH(OAc)₃ (STAB) | 1.4 – 1.6 eq | Hydride Source |

| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (Promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | 0.1 – 0.2 M | Solvent (Preferred over DCM for solubility) |

Step-by-Step Methodology

-

Preparation: In a dry vial equipped with a stir bar, dissolve the Piperazinone (1.0 eq) in DCE .

-

Expert Tip: If the piperazinone is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize it before adding the carbonyl.

-

-

Imine Formation: Add the Aldehyde/Ketone (1.1 eq) followed by Acetic Acid (1-2 eq) .

-

Note: For aldehydes, stir for 15 minutes. For ketones, stir for 30-60 minutes to ensure equilibrium favors the imine/hemiaminal.

-

-

Reduction: Add STAB (1.5 eq) in a single portion. The reaction may bubble slightly (evolution of H₂).

-

Reaction: Seal the vessel and stir at Room Temperature (20-25 °C) .

-

Monitoring: Check LCMS at 2 hours. Aldehydes typically complete in <4 hours; ketones may require 12-16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution!).

-

Extract with DCM (x3).

-

Purification: Piperazinones are polar. If the product does not extract well, saturate the aqueous layer with NaCl (salting out) or use CHCl₃/iPrOH (3:1) as the extraction solvent.

-

Protocol B: The "Hard Target" (Titanium-Mediated)

Best for: Sterically hindered ketones, electron-deficient piperazinones, or when Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger .[4] This shifts the equilibrium toward the imine (dehydration) even for difficult substrates.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Piperazinone Derivative | 1.0 eq | Nucleophile |

| Ketone | 1.2 – 1.5 eq | Electrophile |

| Ti(OiPr)₄ | 1.5 – 2.0 eq | Lewis Acid / Dehydrating Agent |

| NaBH₄ | 2.0 eq | Reducing Agent (Added in Step 2) |

| Ethanol (Abs.) or THF | 0.5 M | Solvent |

Step-by-Step Methodology

-

Complexation: In a dry flask under Nitrogen/Argon, combine the Piperazinone (1.0 eq) and Ketone (1.2 eq) .

-

Activation: Add Ti(OiPr)₄ (1.5 - 2.0 eq) neat via syringe.

-

Observation: The solution often turns slightly yellow or viscous.

-

-

Imine Formation: Stir the mixture at Room Temperature for 6–12 hours (or 50°C for 2 hours if extremely hindered).

-

Why? This step is strictly anhydrous. The Ti species traps the water produced, driving the reaction to the imine species.

-

-

Reduction: Dilute the mixture with Absolute Ethanol (if run neat) or ensure THF volume is sufficient. Cool to 0 °C.

-

Hydride Addition: Add NaBH₄ (2.0 eq) portion-wise. (Caution: Exothermic).[5]

-

Note: NaBH₄ is used here instead of STAB because the Ti-complex is robust; we need a smaller, more active hydride source once the imine is locked in.

-

-

Quench (Critical Step):

-

Add 2M NaOH or NH₄OH to quench. A thick white precipitate (TiO₂) will form.

-

Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM.

-

Workup: The filtrate will separate into layers. Process the organic layer as standard.[6]

-

Part 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Aldehyde) | Imine hydrolysis during workup or insufficient reducing power. | Ensure dry solvents.[7][5] Switch from STAB to NaBH₃CN (with MeOH/AcOH) if STAB is too mild (rare). |

| Low Conversion (Ketone) | Steric hindrance preventing imine formation. | Switch to Protocol B (Ti-mediated). Heat the imine formation step to 60°C before adding hydride. |

| Dialkylation | N4 is too nucleophilic; Aldehyde is too reactive. | Use 1.0 eq of Aldehyde. Add the Aldehyde slowly to the amine/STAB mixture (Inverse Addition). |

| Product Stuck in Aqueous | Piperazinone is highly polar/water soluble. | Use solid phase extraction (SCX-2 columns) . Load reaction mixture, wash with MeOH, elute product with 2M NH₃/MeOH. |

Part 4: References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[1] Organic Letters, 2002, 4(7), 1201–1204.

-

BenchChem Application Notes. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem, 2025. [8]

Sources

- 1. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. designer-drug.com [designer-drug.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 3-Pyridin-3-ylmethyl-piperazin-2-one in PARP Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility of 3-Pyridin-3-ylmethyl-piperazin-2-one (CAS 1240586-39-3) as a privileged scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.

Unlike first-generation linear linkers (e.g., in Olaparib), this cyclic piperazin-2-one scaffold offers conformational constraint, potentially improving selectivity and metabolic stability. This guide provides a validated protocol for incorporating this intermediate into a PARP inhibitor library.

Introduction & Pharmacological Rationale[1][2][3][4][5][6]